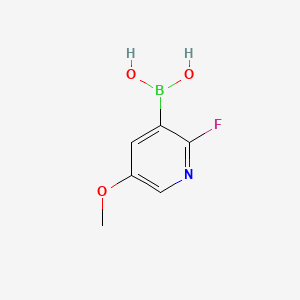

2-氟-5-甲氧基吡啶-3-硼酸

货号 B594035

CAS 编号:

1253577-76-2

分子量: 170.934

InChI 键: GUGFLRVPERPDJR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

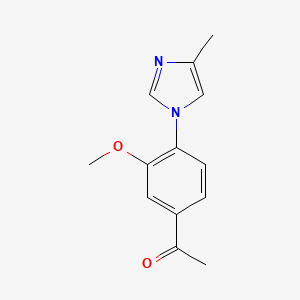

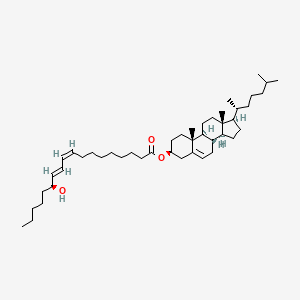

“2-Fluoro-5-methoxypyridine-3-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-Fluoro-5-methoxypyridine-3-boronic acid” is1S/C6H7BFNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-5-methoxypyridine-3-boronic acid” are not available, boronic acids are known to be involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

“2-Fluoro-5-methoxypyridine-3-boronic acid” is a solid compound . It has a molecular weight of 170.94 .科学研究应用

有机合成和催化

- 新型双功能 N,N-二异丙基苄胺硼酸催化剂用于在羧酸和胺之间直接形成酰胺,证明了硼酸衍生物在环境条件下提高反应性的效用。这项研究突出了取代基对催化剂性能的影响,表明了在绿色化学和催化中的潜在应用 (Arnold 等人,2008).

荧光猝灭研究

- 已经研究了硼酸衍生物在醇中被苯胺猝灭荧光的行为,显示了这些化合物在开发基于荧光的传感器中的潜力。这项研究有助于理解硼酸衍生物的光物理性质及其在传感器设计中的应用 (Geethanjali 等人,2015).

与生物分子的相互作用

- 2-甲氧基-5-氟苯基硼酸与各种糖类的结合相互作用的研究证明了其在生物传感器应用中的潜力。研究表明糖的结构变化如何影响结合亲和力,表明在葡萄糖监测和其他特定糖相互作用至关重要的领域中的应用 (Bhavya 等人,2016).

多功能合成应用

- 从 5-溴-2-氟-3-吡啶基硼酸多功能合成 3,5-二取代的 2-氟吡啶和 2-吡啶酮的研究证明了硼酸衍生物在合成复杂有机分子中的效用。这项工作展示了为各种应用创造广泛的功能材料的潜力 (Sutherland & Gallagher,2003).

分析化学和传感器开发

- 开发用于二醇识别和区分的氟化硼酸附着的联吡啶盐,通过 (19)F NMR 条形码说明了硼酸衍生物在分析化学中的创新应用。这项研究为复杂混合物中生物分析物的选择性检测和区分开辟了可能性,利用了硼酸在传感应用中的独特性质 (Axthelm 等人,2015).

安全和危害

属性

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGFLRVPERPDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxypyridine-3-boronic acid | |

Synthesis routes and methods

Procedure details

To a 100 mL round-bottomed flask, diisopropylamine (Aldrich, 1.40 mL, 9.99 mmol) was dissolved into THF (6 mL). nBuLi (Aldrich, 2.5 M in hexanes, 3.60 mL, 8.99 mmol) was added slowly at 0° C. The mixture was stirred at 0° C. for 30 min then cooled to −78° C. 2-fluoro-5-methoxypyridine (0.520 g, 4.09 mmol) in 4 mL of THF was added slowly, and the mixture was stirred at that temperature for 40 min. Triisopropyl borate (Aldrich, 2.07 mL, 8.99 mmol) in a total of 4 mL of THF was added slowly and the mixture was stirred at −78° C. for 5 min. The cold bath was removed and the reaction mixture was stirred at room temperature for 1 h. 1 N NaOH (20 mL) was added to the mixture to quench the reaction. The layers were separated and the aqueous phase was treated with 5N HCl to adjust the pH to around 5. The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to afford 0.593 g of tan color solid. This material was used in the next step without further purification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

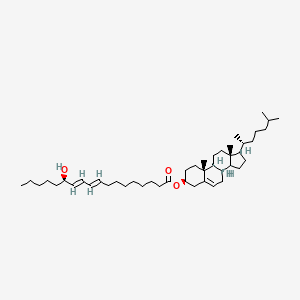

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)